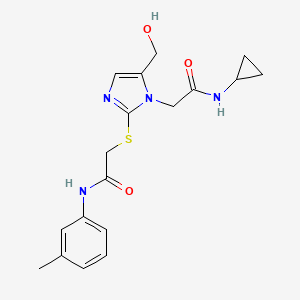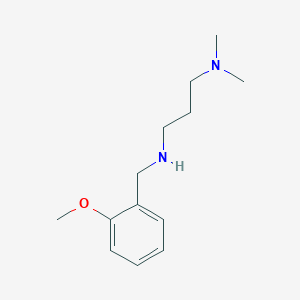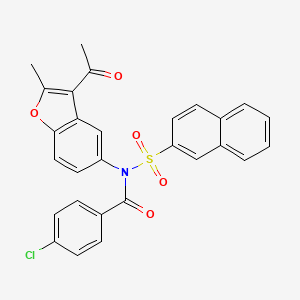
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis details for "(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,4-dichlorobenzoate" are not directly available, related research on pyridine derivatives provides insight into possible synthetic pathways. For example, the synthesis of related pyridine and pyridinium compounds involves strategic functionalization and nucleophilic substitution reactions, indicating the versatility and complexity of synthesizing such molecules (Korotaev et al., 2013).
Molecular Structure Analysis
The molecular structures of pyridine derivatives, including nitro-, methyl-, and chloro-substituted variants, have been extensively studied. For instance, gas-phase electron diffraction studies reveal the detailed geometry of variously substituted pyridine N-oxides, providing a basis for understanding the structural nuances of similar compounds (Chiang & Song, 1983).
Chemical Reactions and Properties
The reactivity of pyridine-based compounds often involves their participation in 1,3-dipolar cycloadditions, showcasing their utility in constructing complex and fused ring systems. Such reactions underscore the compound's versatility and the ability to form diverse chemical architectures (Korotaev et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Pyridine derivatives, including those modified with nitro groups, have been extensively studied for their synthesis methods, structural characterizations, and applications in creating complex organic molecules. For instance, the efficient synthesis of 4-substituted 7-azaindole derivatives demonstrates the versatility of pyridine compounds as building blocks in organic chemistry, offering pathways to novel drug molecules and materials (Figueroa‐Pérez et al., 2006).
Molecular Structures and Spectroscopy
Investigations into the molecular structures of pyridine-N-oxides highlight the significance of such studies in understanding the electronic properties and reactivity of pyridine derivatives. Detailed structural parameters obtained through electron diffraction shed light on the influence of different substituents on the molecular geometry and potential reactivity (Chiang & Song, 1983).
Catalytic and Biological Applications
Research on pyridine derivatives often explores their catalytic applications and biological activities. The synthesis of novel pyrrolidines through cycloaddition reactions demonstrates the potential of pyridine-based compounds in synthesizing bioactive molecules, which could have implications in pharmaceutical sciences and medicinal chemistry (Żmigrodzka et al., 2022).
Materials Science and Engineering
Pyridine compounds play a crucial role in the development of materials science, particularly in the synthesis of polyimides and other polymers with specific electronic and mechanical properties. The synthesis of novel polyimides from pyridine-containing dianhydrides showcases the relevance of pyridine derivatives in creating materials with desirable thermal stability and mechanical strength (Wang et al., 2006).
Mecanismo De Acción
The exact mechanism of action of “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,4-dichlorobenzoate” is not fully understood.
Safety and Hazards
Propiedades
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O5/c1-6-4-10(11(17(20)21)12(18)16-6)22-13(19)8-3-2-7(14)5-9(8)15/h2-5H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLSUTAFRVZWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,4-dichlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)


![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)

![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)


![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)

![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2487347.png)